molecular formula C12H10FN3 B7356674 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indole

5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indole

Cat. No. B7356674
M. Wt: 215.23 g/mol
InChI Key: XRDPAGFPVCTTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indole, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA acts as a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. When it binds to these receptors, it activates intracellular signaling pathways that lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA are wide-ranging and include analgesia, sedation, hypothermia, and stimulation of appetite. It has also been found to have immunomodulatory effects and may have potential therapeutic applications in the treatment of inflammatory and autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, which allows for the study of the effects of synthetic cannabinoids on these receptors. However, its use is limited by its complex synthesis and potential for abuse, which requires strict regulations and precautions in handling and storage.

Future Directions

For the study of 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA include the development of new synthetic cannabinoids with improved pharmacokinetic and pharmacodynamic properties. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the central nervous system and immune system, as well as their potential therapeutic applications. Finally, efforts should be made to develop safer and more effective treatments for substance abuse disorders, including those related to synthetic cannabinoids.

Synthesis Methods

The synthesis of 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA involves the reaction of 5-fluoro-2-iodobenzyl bromide with 2-methylpyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole in the presence of a palladium catalyst to yield 5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA. The synthesis of this compound is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indoleCA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been found to be a potent agonist of these receptors and has been used to study the effects of synthetic cannabinoids on the central nervous system. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in vivo.

properties

IUPAC Name

5-fluoro-2-(2-methylpyrazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c1-16-12(4-5-14-16)11-7-8-6-9(13)2-3-10(8)15-11/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDPAGFPVCTTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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